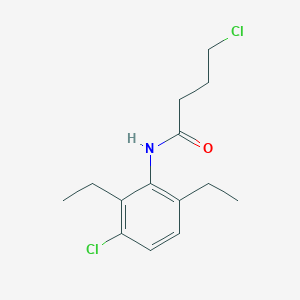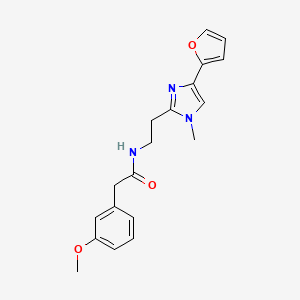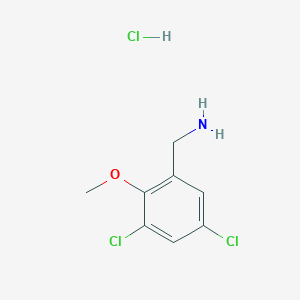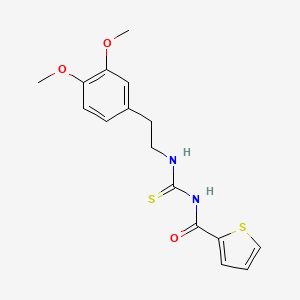![molecular formula C44H93N4O10P B2889234 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt) CAS No. 474922-26-4](/img/structure/B2889234.png)
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt), also known as DSPE PEG amine, is a reactive phospholipid PEG derivative that has a primary amine group and a DSPE phospholipid bridged by a linear PEG linker . DSPE is an 18 carbon phospholipid that is highly hydrophobic .
Synthesis Analysis
The synthesis of DSPE PEG amine involves the formation of micelles due to a large hydrophilic head group . The portion of micelles is greater in the pure and polymer conjugated lipid mixture, when the latter concentration is more .Molecular Structure Analysis
The molecular weight and exact mass are averages based on the polydispersity of PEG . The structure of DSPE PEG amine includes a DSPE phospholipid bridged by a linear PEG linker .Chemical Reactions Analysis
DSPE PEG amine is a reactive phospholipid PEG derivative that has a primary amine group . It can be functionalized with various biomolecules for specific functions .Wissenschaftliche Forschungsanwendungen
Application in Nanoparticle Stability and Drug Delivery
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (Ammonium Salt), also known as DSPE-PEG2000, is prominently utilized in the formulation of lipid-based nanoparticles for drug delivery. Studies highlight its role in enhancing the stability and efficacy of these nanoparticles. For instance, Kurmi et al. (2021) developed an HPLC-CAD method for quantifying DSPE-PEG 2000, a crucial component of lipid-based nanoparticles, and analyzed its degradation under various conditions (Kurmi et al., 2021). Che et al. (2015) discussed DSPE-PEG's biocompatibility and its use in nanocarriers for therapeutic drug delivery and imaging, emphasizing its role in achieving prolonged blood circulation time and improved stability (Che et al., 2015).
Interaction with Pharmaceutical Drugs
Dutta et al. (2021) explored the structural behavior of multicomponent membranes containing DSPE-PEG2000 and their interaction with drugs using molecular dynamics simulations, revealing insights into drug delivery mechanisms (Dutta et al., 2021).
Micelle Formation and Stability
Diezi et al. (2010) investigated the stability of PEG-phospholipid micelles, including those containing DSPE-PEG2000, in the presence of serum proteins. Their study is crucial for understanding micelle behavior in biological systems (Diezi et al., 2010). Sandström et al. (2007) studied the structure of mixed micelles formed in PEG-lipid/lipid dispersions, contributing to our understanding of DSPE-PEG2000's role in micelle formation and stability (Sandström et al., 2007).
Liposome Functionality and Imaging
Johansson et al. (2007) utilized DSPE-PEG2000 in bilayer disks for drug partition studies, indicating its potential in creating model membranes for pharmaceutical applications (Johansson et al., 2007). Li et al. (2001) explored the use of DSPE-PEG2000 in liposome binding and transfer, which has implications for targeted drug delivery (Li et al., 2001).
Nanoparticle Drug Delivery Systems
Gao et al. (2017) designed a biodegradable pH-sensitive micellar system using DSPE-PEG2000 for targeted drug delivery in cancer treatment, demonstrating its potential in overcoming drug resistance (Gao et al., 2017).
Liposome Composition and Quality Control
Oswald et al. (2016) developed an RP-HPLC method to control the quality and quantity of DSPE-PEG2000 in liposome preparations, crucial for the development of targeted liposomes (Oswald et al., 2016).
Wirkmechanismus
Target of Action
DSPE-PEG-Amine, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt), has been found to target various cellular components depending on the context of its use. For instance, in the context of cancer treatment, it has been reported to target folate receptors that are usually overexpressed on a variety of cancer cells . In another study, it was used to target the bone and precisely deliver drugs to the tumor site .
Mode of Action
The compound interacts with its targets primarily through its ability to form lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver various therapeutic agents to the target sites. For example, in the case of cancer treatment, DSPE-PEG-Amine forms nanoparticles that encapsulate phenobarbital sodium, which is then released to execute cancer cells by inducing pyroptosis . In another instance, it was used to form LNPs that encapsulate mRNA for efficient gene delivery and editing .
Biochemical Pathways
The biochemical pathways affected by DSPE-PEG-Amine are largely dependent on the therapeutic agents it delivers. For instance, when used to deliver mRNA, it can mediate genome editing . When used to deliver phenobarbital sodium to cancer cells, it induces pyroptosis, a form of programmed cell death . In another study, it was found that DSPE-PEG-Amine could reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition to attenuate lung fibrosis by upregulating Nrf2 signaling .
Pharmacokinetics
The pharmacokinetics of DSPE-PEG-Amine is characterized by its ability to improve the bioavailability and stability of the therapeutic agents it delivers. As a component of lipid nanoparticles, DSPE-PEG-Amine can increase the blood circulation time and stability for encapsulated drugs . This leads to enhanced antifibrotic effects compared to direct drug instillation .
Result of Action
The result of DSPE-PEG-Amine’s action is largely dependent on the therapeutic agents it delivers. For instance, when used to deliver phenobarbital sodium, it can kill cancer cells by inducing pyroptosis . When used to deliver mRNA, it can enable efficient gene delivery and editing . In the context of pulmonary fibrosis treatment, it can reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition .
Action Environment
The action environment of DSPE-PEG-Amine can influence its action, efficacy, and stability. For instance, in a high reactive oxygen species (ROS) environment, DSPE-PEG-Amine can rapidly release the encapsulated therapeutic agents . In another instance, the ocular environment allows for efficient gene delivery and editing when DSPE-PEG-Amine is used to deliver mRNA .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
DSPE-PEG-Amine plays a significant role in biochemical reactions. It can stably encapsulate or bind drug molecules, forming a drug carrier . The amine functional group in DSPE-PEG-Amine can form a chemical bond with drug molecules, enhancing the stability and drug load . It interacts with various biomolecules, including enzymes and proteins, to facilitate drug delivery and transfection .
Cellular Effects
DSPE-PEG-Amine has profound effects on various types of cells and cellular processes. It can enhance the stability and solubility of nanoparticles, reducing their immunogenicity . This property is beneficial for drug penetration and delivery . In a study, lipid nanoparticles with DSPE-PEG-Amine surface modifications mediated genome editing in the mouse retina .
Molecular Mechanism
The molecular mechanism of DSPE-PEG-Amine involves its interactions at the molecular level. It can rapidly release encapsulated molecules in specific environments . For instance, DSPE-PEG-Amine liposomes could rapidly release dimethyl fumarate (DMF) in a high-ROS environment .
Temporal Effects in Laboratory Settings
Over time, DSPE-PEG-Amine demonstrates changes in its effects in laboratory settings. It shows excellent stability, which is crucial for long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of DSPE-PEG-Amine vary with different dosages in animal models. For instance, lipid nanoparticles with DSPE-PEG-Amine surface modifications showed efficient gene delivery and editing in the mouse retina .
Metabolic Pathways
DSPE-PEG-Amine is involved in various metabolic pathways. It interacts with enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of DSPE-PEG-Amine and its effects on activity or function are significant. For instance, lipid nanoparticles with DSPE-PEG-Amine surface modifications showed striking localization extending from the photoreceptor synaptic pedicle to the outer segments in the mouse retina .
Eigenschaften
IUPAC Name |
[3-[2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHRCGLQEUQOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H94N3O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474922-26-4 | |
| Record name | DSPE-PEG 2000 Amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474922-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2889155.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2889157.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2889158.png)


![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2889165.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)
![10-(4-ethylphenyl)-1-methyl-3-phenethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2889170.png)
![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)
![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)
